molecular formula C19H20N2O5 B590243 N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 CAS No. 1356382-80-3

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6

Cat. No.: B590243
CAS No.: 1356382-80-3
M. Wt: 362.332
InChI Key: PSRCBRUPIDLBSA-RZZUUQAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique properties and applications. This compound is often used in biochemical assays and research, particularly in the study of enzyme activity and protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 typically involves the condensation of N-benzoyl-L-tyrosine with L-alanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the peptide bond formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 undergoes various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amino acids.

    Oxidation: The tyrosine residue in the compound can undergo oxidation, forming reactive intermediates.

    Substitution: The benzoyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Hydrolysis: The major products are N-benzoyl-L-tyrosine and L-alanine.

    Oxidation: Oxidized derivatives of the tyrosine residue.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate in enzyme assays to study the activity of proteases and other enzymes.

    Molecular Biology: Employed in the study of protein-protein interactions and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a diagnostic agent for pancreatic function tests.

    Industry: Utilized in the development of biochemical assays and diagnostic kits.

Mechanism of Action

The mechanism of action of N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 involves its interaction with specific enzymes and proteins. The compound acts as a substrate for proteases, which cleave the peptide bond, releasing the constituent amino acids. This reaction can be monitored to study enzyme kinetics and activity. The molecular targets include serine proteases and other enzymes involved in protein metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-L-tyrosine p-nitroanilide: Another synthetic peptide used in enzyme assays.

    N-Succinyl-L-phenylalanine-p-nitroanilide: Used to study protease activity.

    N-Benzoyl-L-tyrosine ethyl ester: Employed in biochemical research.

Uniqueness

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 is unique due to its specific structure, which allows it to be used in a variety of biochemical assays. Its incorporation of the 13C6 isotope makes it particularly useful in studies involving mass spectrometry and other analytical techniques, providing a distinct advantage over similar compounds.

Biological Activity

N-(N-Benzoyl-L-tyrosyl)-L-alanine-13C6 is a synthetic compound that has garnered attention in the field of biochemical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is a labeled derivative of L-alanine, where the L-tyrosine moiety is modified with a benzoyl group. The incorporation of the stable isotope carbon-13 (13C^{13}C) allows for enhanced tracking and analysis in various biological studies, particularly in NMR spectroscopy.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. Studies have shown that similar compounds can modulate enzyme activity by altering substrate binding or catalytic efficiency.
  • Protein Interaction : The benzoyl group enhances hydrophobic interactions, which could facilitate binding to protein targets, influencing their function or stability.
  • Cellular Uptake : The amino acid structure may promote cellular uptake through transport mechanisms that recognize peptide-like structures.

Table 1: Pharmacological Profile of this compound

PropertyDescription
Molecular WeightApprox. 300 g/mol
SolubilitySoluble in DMSO and methanol
StabilityStable under physiological conditions
ToxicityLow toxicity observed in preliminary studies

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : A study published in Chemical Reviews examined the compound's interaction with ribonucleic acids (RNA). The labeled compound was utilized to trace RNA dynamics, revealing insights into RNA-protein interactions and stability under various conditions .
  • Enzyme Activity Modulation : Research indicated that derivatives similar to N-(N-Benzoyl-L-tyrosyl)-L-alanine can inhibit specific radical S-adenosylmethionine (SAM) enzymes, suggesting potential applications in metabolic engineering and therapeutic interventions .
  • Metabolic Pathway Analysis : Using stable isotope labeling, researchers tracked the metabolic fate of the compound in cellular systems, demonstrating its utility in understanding amino acid metabolism and its implications for disease states such as cancer .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i2+1,3+1,4+1,5+1,6+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRCBRUPIDLBSA-RZZUUQAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.